AChE-IN-3
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Overview
Description
AChE-IN-3 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-3 typically involves a multi-step processCommon reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
AChE-IN-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield oxidized derivatives with enhanced inhibitory activity, while reduction may produce reduced forms with different pharmacological properties .
Scientific Research Applications
AChE-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research to understand the role of acetylcholinesterase in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new drugs and diagnostic tools for neurological disorders
Mechanism of Action
AChE-IN-3 exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets of this compound include the active site of acetylcholinesterase, where it binds and blocks the enzyme’s activity. This action involves interactions with key amino acid residues in the enzyme’s active site, such as serine, histidine, and glutamate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to AChE-IN-3 include:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with applications in treating dementia.
Galantamine: A natural alkaloid that inhibits acetylcholinesterase and is used in Alzheimer’s therapy
Uniqueness
This compound stands out due to its unique chemical structure and high specificity for acetylcholinesterase. Unlike some other inhibitors, this compound has shown promising results in preclinical studies, demonstrating both efficacy and safety. Its ability to cross the blood-brain barrier and selectively target acetylcholinesterase makes it a valuable candidate for further research and development .
Properties
Molecular Formula |
C25H21N3O4 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
[(E)-[1-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-imidazol-1-ylethylidene]amino] naphthalene-2-carboxylate |
InChI |
InChI=1S/C25H21N3O4/c1-25(2)30-22-10-9-19(14-23(22)31-25)21(15-28-12-11-26-16-28)27-32-24(29)20-8-7-17-5-3-4-6-18(17)13-20/h3-14,16H,15H2,1-2H3/b27-21- |
InChI Key |
HAHPBHJWRHEGQZ-MEFGMAGPSA-N |
Isomeric SMILES |
CC1(OC2=C(O1)C=C(C=C2)/C(=N\OC(=O)C3=CC4=CC=CC=C4C=C3)/CN5C=CN=C5)C |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)C(=NOC(=O)C3=CC4=CC=CC=C4C=C3)CN5C=CN=C5)C |
Origin of Product |
United States |
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